1-Methyl-2-(2-methylphenyl)benzimidazole
Overview
Description
1-Methyl-2-(2-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a methyl group at the first position and a 2-methylphenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylphenyl)benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2-methylphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-(2-methylphenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylphenyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the therapeutic effects observed in medicinal applications. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
1-Methylbenzimidazole: Lacks the 2-methylphenyl group, making it less bulky.
2-Methylbenzimidazole: Lacks the methyl group at the first position.
Uniqueness: 1-Methyl-2-(2-methylphenyl)benzimidazole is unique due to the presence of both a methyl group at the first position and a 2-methylphenyl group at the second position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .
Properties
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-7-3-4-8-12(11)15-16-13-9-5-6-10-14(13)17(15)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQMNLQOMQPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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